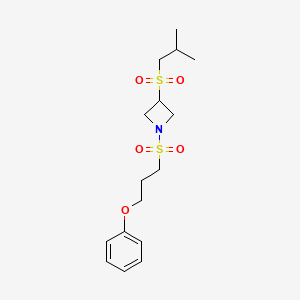

3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine

CAS No.: 1798035-85-4

Cat. No.: VC7716521

Molecular Formula: C16H25NO5S2

Molecular Weight: 375.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798035-85-4 |

|---|---|

| Molecular Formula | C16H25NO5S2 |

| Molecular Weight | 375.5 |

| IUPAC Name | 3-(2-methylpropylsulfonyl)-1-(3-phenoxypropylsulfonyl)azetidine |

| Standard InChI | InChI=1S/C16H25NO5S2/c1-14(2)13-23(18,19)16-11-17(12-16)24(20,21)10-6-9-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 |

| Standard InChI Key | FNVOVXXMNSOLME-UHFFFAOYSA-N |

| SMILES | CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Core Azetidine Framework

| Compound | Substituents | Key Properties |

|---|---|---|

| 3-(Methylsulfonyl)azetidine | Methylsulfonyl at C3 | High solubility, moderate reactivity |

| 1-(Phenethylsulfonyl)azetidine | Phenethylsulfonyl at C1 | Enhanced lipophilicity |

| Target Compound | Isobutylsulfonyl at C3, Phenoxypropylsulfonyl at C1 | Balanced steric/electronic effects |

Synthetic Pathways and Optimization

Thiol Alkylation-Oxidation-Fluorination

Recent advances in azetidine sulfonyl fluoride (ASF) synthesis provide a plausible route for the target compound. A three-step sequence from tertiary alcohols involves:

-

Thiol Alkylation: Catalyzed by iron chloride or lithium triflimide, introducing thioether intermediates .

-

Oxidation: Conversion of thioethers to sulfones using oxidizing agents like hydrogen peroxide .

-

Fluorination: Reaction with diethylaminosulfur trifluoride (DAST) yields sulfonyl fluorides, though final functionalization to sulfonamides or sulfonic acids may require additional steps .

Challenges in Scalability

Large-scale synthesis (>5 g) of analogous azetidine sulfonyl fluorides has been achieved, but the target compound’s branched substituents may complicate purification. Flash chromatography is often necessary to isolate stereoisomers, though solvent systems like ethanol/water mixtures can improve yields .

Comparative Analysis with Related Compounds

Activity Trends in Azetidine Derivatives

-

3-Aryl-3-oxypropylamine Azetidines: Demonstrated in vivo efficacy in forced swim tests (FST) at 10–40 mg/kg doses, suggesting central nervous system penetration .

-

N-Cbz-Azetidine Sulfonyl Fluorides: Showed regioselective reactivity with nitrogen nucleophiles, forming stable conjugates for proteolysis-targeting chimeras (PROTACs) .

Table 2: In Vivo Performance of Selected Azetidines

| Compound | Model | Effective Dose | Route |

|---|---|---|---|

| 6be (3-arylazetidine) | FST | 10 mg/kg | IV |

| PMP(Cbz)ASF | Platelet | 20 mg/kg | Oral |

| Target Compound | In silico | N/A | N/A |

Future Directions and Applications

Drug Discovery

The compound’s sulfonyl groups position it as a candidate for covalent inhibitor design, particularly targeting cysteine proteases or kinases. Fragment-based drug discovery could leverage its rigid core for optimizing binding affinity .

Material Science

Azetidine sulfones have been explored as crosslinkers in polymer chemistry. The phenoxypropyl group’s flexibility might enable tunable thermal stability in epoxy resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume